molecular formula C25H30F3N3O3 B11499357 N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-3-methylbenzamide

N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-3-methylbenzamide

Cat. No.: B11499357
M. Wt: 477.5 g/mol
InChI Key: AUUPWPCQLNJAKR-UHFFFAOYSA-N
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Description

N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-3-methylbenzamide is a complex organic compound that features a unique structure combining adamantane, imidazolidinone, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-3-methylbenzamide typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce a propyl group.

    Imidazolidinone Formation: The functionalized adamantane is reacted with appropriate reagents to form the imidazolidinone ring, incorporating the trifluoromethyl group.

    Benzamide Coupling: The imidazolidinone intermediate is then coupled with 3-methylbenzoyl chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the imidazolidinone ring or the benzamide moiety.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[1-(Adamantan-1-YL)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-3-methylbenzamide
  • N-{1-[1-(Adamantan-1-YL)methyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-3-methylbenzamide

Uniqueness

N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-3-methylbenzamide is unique due to its specific combination of functional groups and structural features. The presence of the adamantane moiety provides rigidity and stability, while the trifluoromethyl group enhances its chemical reactivity and potential biological activity.

Properties

Molecular Formula

C25H30F3N3O3

Molecular Weight

477.5 g/mol

IUPAC Name

N-[1-[1-(1-adamantyl)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbenzamide

InChI

InChI=1S/C25H30F3N3O3/c1-3-19(23-11-15-8-16(12-23)10-17(9-15)13-23)31-21(33)24(25(26,27)28,30-22(31)34)29-20(32)18-6-4-5-14(2)7-18/h4-7,15-17,19H,3,8-13H2,1-2H3,(H,29,32)(H,30,34)

InChI Key

AUUPWPCQLNJAKR-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)N4C(=O)C(NC4=O)(C(F)(F)F)NC(=O)C5=CC=CC(=C5)C

Origin of Product

United States

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